molecular formula C13H18BNO4 B2769302 (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid CAS No. 2377605-82-6

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid

Cat. No.: B2769302
CAS No.: 2377605-82-6
M. Wt: 263.1
InChI Key: PBNGPKQGEOKLMD-UHFFFAOYSA-N
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Description

(3-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}phenyl)boronic acid is a boronic acid derivative characterized by the presence of a spirocyclic structure

Scientific Research Applications

Chemistry

In chemistry, (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes with other molecules makes it valuable in various manufacturing processes .

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{1,4-Dioxa-8-azaspiro[4One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a phenylboronic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid is unique due to its combination of a spirocyclic structure and a boronic acid moiety. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNGPKQGEOKLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCC3(CC2)OCCO3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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